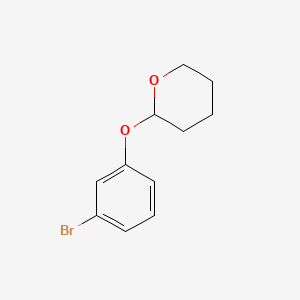

2-(3-Bromophenoxy)tetrahydro-2H-pyran

Overview

Description

2-(3-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound belonging to the tetrahydropyran family, characterized by a pyran ring with a bromophenoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyran in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include substituted phenoxy derivatives.

Oxidation Reactions: Products include quinones and other oxidized phenoxy compounds.

Reduction Reactions: Products include reduced phenoxy derivatives.

Scientific Research Applications

2-(3-Bromophenoxy)tetrahydro-2H-pyran has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with the bromine atom at the 4-position instead of the 3-position.

2-(3-Bromopropoxy)tetrahydro-2H-pyran: Contains a propoxy group instead of a phenoxy group.

Uniqueness: 2-(3-Bromophenoxy)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interactions with molecular targets. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.

Biological Activity

2-(3-Bromophenoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by a tetrahydropyran ring substituted with a 3-bromophenoxy group. Its molecular formula is and it has a molecular weight of 257.12 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.

The biological activity of this compound can be attributed to its structural features, particularly the bromophenoxy group. This group can influence interactions with biological targets, including enzymes and receptors. The compound has been noted for its latent alcohol functionality, which can be activated under acidic conditions, potentially leading to various biological interactions.

Applications in Research

- Enzyme Inhibition : Studies have indicated that compounds similar to this compound can serve as enzyme inhibitors, impacting various biochemical pathways. The specific interactions depend on the target enzyme and the structural modifications of the compound .

- Protein-Ligand Interactions : The compound's ability to form complexes with proteins makes it a valuable tool in studying protein-ligand dynamics. This is particularly relevant in drug discovery processes where understanding binding affinities and specific interactions is crucial.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | Structure | Similar enzyme inhibition |

| 2-(3-Bromopropoxy)tetrahydro-2H-pyran | Structure | Different interaction profiles |

The positioning of the bromine atom significantly affects the reactivity and interaction with biological targets, suggesting that small structural changes can lead to variations in biological activity.

Study on Enzyme Inhibition

In a recent study, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a moderate inhibition profile, suggesting potential applications in therapeutic contexts where enzyme modulation is desired. The compound exhibited an IC50 value comparable to known inhibitors, highlighting its potential as a lead compound for further development .

Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of compounds related to this compound. The study found that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was identified as a critical factor enhancing antimicrobial efficacy, likely due to its electron-withdrawing properties that influence membrane permeability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromophenoxy)tetrahydro-2H-pyran, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution using 3-bromophenol derivatives and tetrahydropyran precursors. A typical procedure involves reacting 4-bromo-3,5-dimethylphenol with KOH in dry DMSO under inert conditions, followed by purification via column chromatography . Key intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. For example, -NMR peaks at δ 4.5–5.0 ppm confirm the tetrahydropyran ring's ether linkage .

Q. What analytical methods are recommended for purity assessment and structural validation?

Reverse-phase HPLC with a Newcrom R1 column is effective for purity analysis, using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate . For structural validation, high-resolution mass spectrometry (HRMS) and -NMR are critical. The compound’s molecular ion peak ([M+H]) should align with the theoretical molecular weight (e.g., 257.01 g/mol for CHBrO) .

Q. How should researchers handle stability and storage challenges?

Stabilizers like KCO are added to prevent degradation of brominated intermediates during storage . The compound should be stored in anhydrous conditions at –20°C, with periodic -NMR checks to monitor decomposition (e.g., bromine loss or ether cleavage) .

Q. What safety protocols are essential for handling brominated tetrahydropyrans?

Avoid inhalation or skin contact due to potential sensitization (GHS hazard code R43). Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood. Spills must be contained with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans?

Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, L3 ligands (e.g., chiral bisphosphines) induce >90% diastereomeric excess in products like (2R*,3S*,4S*)-configured derivatives. Reaction temperature (–20°C to 0°C) and solvent polarity (THF vs. DCM) critically influence stereochemical outcomes .

Q. What mechanistic insights explain competing metalation sites in lithiated derivatives?

Lithiating agents (e.g., n-BuLi or LiHMDS) exhibit divergent site selectivity. At –78°C in THF, n-BuLi preferentially metalates the 6-CH group, while LiHMDS targets the 8-CH position due to steric and electronic effects. -NMR studies reveal solvent-coordination effects on transition-state geometry .

Q. How can reaction yields be optimized for large-scale synthesis?

Catalyst loading (5–10 mol%) and substrate stoichiometry (1:1.2 ratio of phenol to tetrahydropyran precursor) are key. Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% compared to conventional heating (12–24 h). Side products (e.g., di-brominated byproducts) are minimized using excess KCO .

Q. What applications exist in medicinal chemistry and drug discovery?

The compound serves as a precursor for HIV-1 reverse transcriptase inhibitors (e.g., 5-pentacosynoic acid derivatives) and cardiolipin analogs. Its bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Q. How do computational methods aid in synthetic route planning?

Retrosynthetic algorithms (e.g., AI-powered Template_relevance models) predict feasible routes using Reaxys and Pistachio databases. For example, epoxy intermediates (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) are prioritized for stereospecific ring-opening reactions .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

Conflicting data on solvent choice (DMSO vs. DMF) for nucleophilic substitution arise from differences in phenol acidity. DMSO enhances phenoxide stability but requires rigorous drying. Researchers should validate solvent compatibility via control experiments and monitor reaction progress via TLC (R = 0.3 in hexane/ethyl acetate 4:1) .

Properties

IUPAC Name |

2-(3-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIPSMGGPVMCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407986 | |

| Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57999-49-2 | |

| Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57999-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057999492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenoxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.